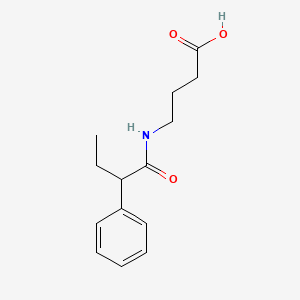
2-Butyl-2-ethyl-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-1,3-oxathiolane can be achieved through various methods. One common approach involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of a catalyst such as hydrochloric acid . This reaction typically occurs under mild conditions, with the temperature maintained at around 25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of larger-scale reactors and continuous flow processes to ensure consistent quality and yield. Catalysts such as benzoic acid or sulfuric acid are often employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-2-ethyl-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Butyl-2-ethyl-1,3-oxathiolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-ethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The sulfur atom in the oxathiolane ring can form bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-propyl-1,3-oxathiolane
- 2-Ethyl-2-methyl-1,3-oxathiolane
- 2-Butyl-2-methyl-1,3-oxathiolane
Uniqueness
2-Butyl-2-ethyl-1,3-oxathiolane is unique due to the specific arrangement of butyl and ethyl groups, which confer distinct chemical properties and reactivity compared to other oxathiolanes. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
94144-96-4 |
|---|---|
Fórmula molecular |
C9H18OS |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
2-butyl-2-ethyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-3-5-6-9(4-2)10-7-8-11-9/h3-8H2,1-2H3 |
Clave InChI |
WLCFPZKQLIKZEU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(OCCS1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


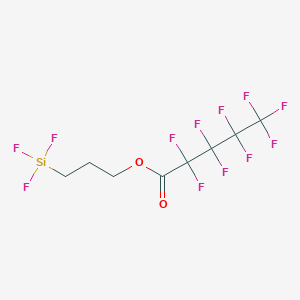
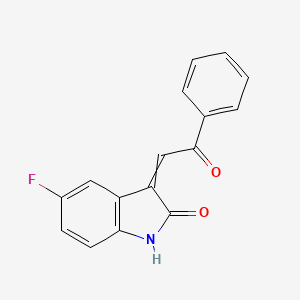
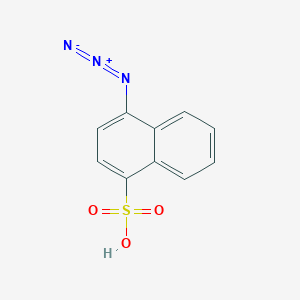
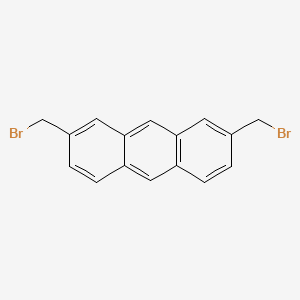
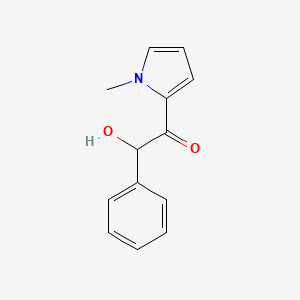
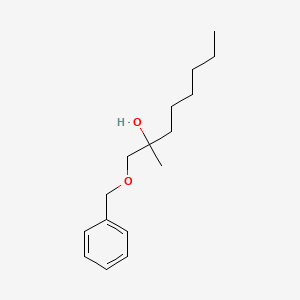
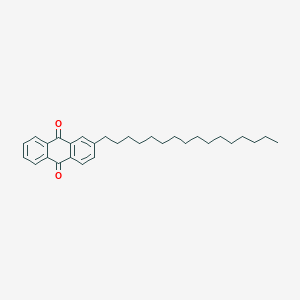
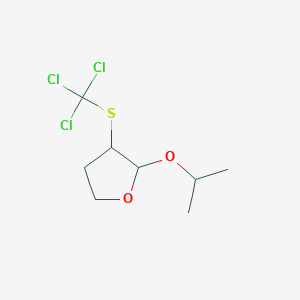
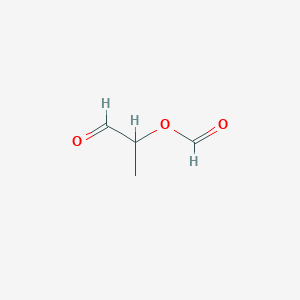
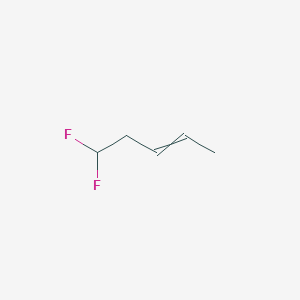
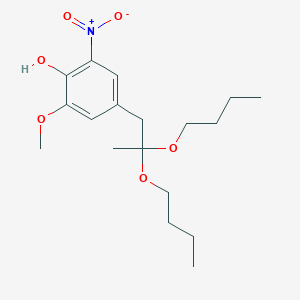
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)

